molecular formula C14H10O B1198980 Fluorene-2-carboxaldehyde CAS No. 30084-90-3

Fluorene-2-carboxaldehyde

Cat. No. B1198980
CAS RN: 30084-90-3
M. Wt: 194.23 g/mol
InChI Key: MNQGEQSXFDKAPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorene-2-carboxaldehyde and related fluorine compounds involves intricate chemical processes that enhance their properties for various applications. Recent literature highlights advanced methods for the synthesis of fluorine-substituted compounds, including 1,2,4-triazine moieties and hetero-polycyclic nitrogen systems, which show improved biological activities due to the inclusion of fluorinated atoms (Bakhotmah & Al-Otaibi, 2020).

Molecular Structure Analysis

The molecular structure of fluorene-2-carboxaldehyde is crucial in determining its chemical reactivity and physical properties. The presence of the fluorine atom introduces high electronegativity, which significantly influences the stability of the molecule and its interactions with other compounds. This attribute is essential in the synthesis of pharmacological probes, where the stability and reactivity of the molecule can impact the efficacy of the final product.

Chemical Reactions and Properties

Fluorene-2-carboxaldehyde participates in various chemical reactions, leveraging its unique structure for the synthesis of complex molecules. The fluorine atom present in the compound enhances its reactivity, allowing for selective functionalization of saturated C-H bonds with metalloporphyrin catalysts, a process that is pivotal in the synthesis of organic materials with specific desired properties (Che, Lo, Zhou, & Huang, 2011).

Scientific Research Applications

  • Thermodynamic Properties : Oliveira et al. (2017) conducted a comprehensive study on the thermodynamic properties of fluorene-2-carboxaldehyde. They measured the crystal vapor pressures and derived standard molar enthalpies, entropies, and Gibbs energies of sublimation. This study is crucial for understanding the compound's stability and reactivity in different phases (Oliveira et al., 2017).

  • Chemical Synthesis and Polymerization : Wright and Cochran (1993) reported the successful synthesis and characterization of new ferrocene-fluorene complexes. These complexes were used to create a novel high-molecular-weight conjugated polymer with pendant ferrocene groups, indicating potential applications in material science and electronics (Wright & Cochran, 1993).

  • Kinetic Study of Oxidation : A kinetic study by Narasimhan and Venkatasubramanian (1979) explored the oxidation of fluorene by vanadium(V), producing fluorenone and 2-hydroxy diphenyl 2′-carboxaldehyde. This research is important for understanding the chemical behavior of fluorene derivatives in various reactions (Narasimhan & Venkatasubramanian, 1979).

  • Electrochemical Studies : Kirk et al. (2005) studied the electrochemical reduction of 2-fluorenecarboxaldehyde and other related compounds. This research provides insights into the electrochemical properties and potential applications of fluorene derivatives in analytical chemistry or electrochemical sensors (Kirk et al., 2005).

  • Synthesis of Branched Chromophores : Yao and Belfield (2005) synthesized branched fluorene-based chromophores with electron-donating and electron-withdrawing groups. These compounds exhibited high two-photon absorption cross-sections, suggesting their use in optical applications (Yao & Belfield, 2005).

  • Aviation Fuel Synthesis : Xu et al. (2018) developed a two-step process for synthesizing high-density jet fuel range alkanes using methyl benzaldehydes and cyclohexanone. This process, involving fluorene derivatives, demonstrates the potential of fluorene-2-carboxaldehyde in the synthesis of advanced fuel types (Xu et al., 2018).

Safety And Hazards

Fluorene-2-carboxaldehyde may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed . Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought .

Future Directions

The future directions of Fluorene-2-carboxaldehyde are not specified in the available literature .

properties

IUPAC Name

9H-fluorene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQGEQSXFDKAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184168
Record name 9H-fluorene-2-carboxaldehyde
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly yellow powder; [Acros Organics MSDS]
Record name Fluorene-2-carboxaldehyde
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Product Name

Fluorene-2-carboxaldehyde

CAS RN

30084-90-3
Record name Fluorene-2-carboxaldehyde
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Record name 9H-Fluorene-2-carboxaldehyde
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Record name 9H-fluorene-2-carboxaldehyde
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Record name Fluorene-2-carbaldehyde
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Record name 9H-FLUORENE-2-CARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The title compound, C14H10O, crystallized in the centrosymmetric space group P21/c with a single molecule in the asymmetric unit. The CH⋯O interaction having the shortest C⋯O …
Number of citations: 4 scripts.iucr.org
AD Popa, AM Mădălan - Polyhedron, 2022 - Elsevier
… A mixture containing 1 mmol of tris(2-aminoethyl)amine, 3 mmol of fluorene-2-carboxaldehyde in 50 mL ethanol was refluxed for three hours. After this period, 50 mL of chloroform were …
Number of citations: 2 www.sciencedirect.com
JASA Oliveira, R Notario, MDMCR da Silva… - The Journal of Chemical …, 2017 - Elsevier
… of the thermodynamic properties of fluorene-2-carboxaldehyde. The crystal vapour pressures … The thermodynamic stability of fluorene-2-carboxaldehyde in the crystalline and gaseous …
Number of citations: 6 www.sciencedirect.com
CC Van Kirk, G Fioravanti, L Mattiello… - Journal of …, 2005 - Elsevier
The reductions of 2-naphthaldehyde, (3), 9,9′-spirobi-(9H-fluorene)-2-carboxaldehyde, (2), and 2-fluorenecarboxaldehyde, (4), have been studied in N,N-dimethylformamide (DMF) …
Number of citations: 4 www.sciencedirect.com
S Adhikari, KJ Kim, W Lee - Yakhak Hoeji, 2019 - test-psk.inforang.com
… Chiral aliphatic amines including amino alcohols with fluorene-2-carboxaldehyde (derivatizing agent) and magnesium sulfate used in this study were purchased from Sigma-Aldrich (St. …
Number of citations: 8 test-psk.inforang.com
DC Morrison - The Journal of Organic Chemistry, 1959 - ACS Publications
… The amino acid was synthesized from fluorene-2carboxaldehyde or from ethyl fluorene-2-carboxylate as starting materials. These substances were reduced with lithium aluminum …
Number of citations: 7 pubs.acs.org
S Savir, ZJ Wei, JWK Liew, I Vythilingam… - Journal of Molecular …, 2020 - Elsevier
… on ligands and complexes derived from fluorene-2-carboxaldehyde. Hence, continuing our … and biological studies of ligands and complexes derived from fluorene-2-carboxaldehyde. …
Number of citations: 48 www.sciencedirect.com
AJ Amonette, RE Gerkin - Acta …, 1998 - digitalcommons.georgiasouthern …
The title compound, C14H10O, crystallized in the centrosymmetric space group P21/c with a single molecule in the asymmetric unit. The C-HO interaction having the shortest CO …
C Van Kirk - 2004 - search.proquest.com
The one-electron oxidation of chlorobis [2-(2′-hydroxyphenyl)-2-oxazolinato] oxorhenium (V), Re1, was investigated in acetonitrile by cyclic voltammetry at a glassy-carbon electrode. …
Number of citations: 2 search.proquest.com
AK Pearce, BE Rolfe, PJ Russell, BWC Tse… - Polymer …, 2014 - pubs.rsc.org
… fluorene-2-carboxaldehyde. HBP-01A (80 mg, 5.71 × 10 −3 mmol) and fluorene-2-carboxaldehyde (… At the completion of the reaction, the excess unreacted fluorene-2-carboxaldehyde …
Number of citations: 69 pubs.rsc.org

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